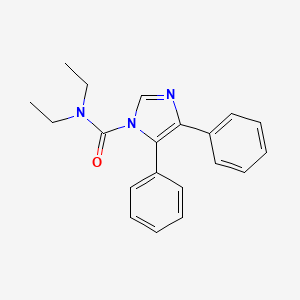
2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In
Mécanisme D'action
The mechanism of action of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate is not well understood, but it is believed to act as an electrophilic reagent due to the presence of the trifluoromethyl group. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions, resulting in the formation of new compounds. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate has also been shown to undergo radical reactions, which can lead to the formation of new carbon-carbon bonds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate. However, studies have shown that 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate in lab experiments is its versatility as a reagent in organic synthesis. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can be used to synthesize a wide range of compounds, which makes it a valuable tool in drug discovery and material science. However, one limitation of using 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate in scientific research. One area of interest is the development of new synthetic methodologies using 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate as a reagent. Another area of interest is the use of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate as a ligand in metal-catalyzed reactions, which can lead to the development of new catalysts for organic synthesis. Additionally, the potential use of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate in drug discovery and material science is an area that warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate involves the reaction between 2-(trifluoromethyl)benzoic acid and 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an esterification process, resulting in the formation of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate. The purity of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can be improved through recrystallization using an appropriate solvent.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate has been extensively used in scientific research due to its ability to act as a versatile reagent in organic synthesis. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can be used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate has also been used as a ligand in metal-catalyzed reactions, which have significant applications in the field of organic synthesis.
Propriétés
IUPAC Name |
phenacyl 2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c17-16(18,19)13-9-5-4-8-12(13)15(21)22-10-14(20)11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKXZKZJYUMHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl 2-(trifluoromethyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)

![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)

![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)


![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)

![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)